molecular formula C27H54O3 B12644537 3-Hydroxyheptacosanoic acid CAS No. 122751-67-1

3-Hydroxyheptacosanoic acid

Cat. No.: B12644537
CAS No.: 122751-67-1
M. Wt: 426.7 g/mol
InChI Key: BPJYLFFLOJHXTL-UHFFFAOYSA-N
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Description

3-Hydroxyheptacosanoic acid is a hydroxylated fatty acid, specifically a long-chain fatty acid with a hydroxyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired carbon position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through metabolic pathways that incorporate the hydroxylation step. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyheptacosanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ketoheptacosanoic acid or 3-carboxyheptacosanoic acid.

    Reduction: Heptacosane.

    Substitution: 3-Haloheptacosanoic acids.

Scientific Research Applications

3-Hydroxyheptacosanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in lipid metabolism and its presence in bacterial lipopolysaccharides.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism by which 3-hydroxyheptacosanoic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the production and degradation of other fatty acids.

Comparison with Similar Compounds

    Heptacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.

    3-Hydroxypropionic acid: A shorter chain hydroxylated fatty acid with different chemical properties.

Uniqueness: 3-Hydroxyheptacosanoic acid is unique due to its long carbon chain and the presence of a hydroxyl group at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

122751-67-1

Molecular Formula

C27H54O3

Molecular Weight

426.7 g/mol

IUPAC Name

3-hydroxyheptacosanoic acid

InChI

InChI=1S/C27H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27(29)30/h26,28H,2-25H2,1H3,(H,29,30)

InChI Key

BPJYLFFLOJHXTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

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